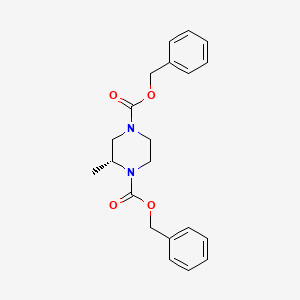

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Description

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate is a chiral piperazine derivative characterized by two benzyl ester groups and a methyl substituent at the 2-position of the piperazine ring. Its (R)-configuration confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications.

Key inferred properties:

- Molecular formula: Likely C${21}$H${22}$N$2$O$4$ (based on Dibenzyl piperazine-1,4-dicarboxylate with an additional methyl group) .

- Chirality: The (R)-configuration enhances its utility in enantioselective reactions .

- Role: Likely serves as a chiral intermediate in drug synthesis, similar to other piperazine dicarboxylates used in antihypertensive agents (e.g., Doxazosin intermediates) .

Properties

IUPAC Name |

dibenzyl (2R)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUASGOQNPMIHK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Double Acylation of (R)-2-Methylpiperazine

The most straightforward method involves reacting (R)-2-methylpiperazine with two equivalents of benzyl chloroformate (Cbz-Cl) under mild conditions. In anhydrous dichloromethane (DCM) at 0°C, triethylamine (TEA) neutralizes HCl generated during the acylation, ensuring high selectivity for the 1,4-dicarboxylate product. A typical procedure includes:

-

Dissolving (R)-2-methylpiperazine (1.0 eq) in DCM under nitrogen.

-

Dropwise addition of Cbz-Cl (2.2 eq) and TEA (2.5 eq) at 0°C.

-

Stirring at room temperature for 12–16 hours.

-

Quenching with water, extracting with DCM, and purifying via silica gel chromatography.

This method achieves yields of 70–85% with minimal racemization, attributed to the low reaction temperature and rapid acylation kinetics. Nuclear magnetic resonance (NMR) analysis confirms the absence of mono-acylated byproducts, while high-performance liquid chromatography (HPLC) verifies enantiomeric excess (>98%).

Stepwise Protection-Deprotection Strategies

For laboratories lacking access to enantiopure (R)-2-methylpiperazine, an alternative route employs resolution and sequential acylation:

-

Racemic Piperazine Acylation : Treating racemic 2-methylpiperazine with one equivalent of Cbz-Cl in dimethylformamide (DMF) at 80°C selectively protects one amine, yielding a mono-Cbz intermediate.

-

Kinetic Resolution : Enzymatic or chemical resolution separates the (R)-mono-Cbz isomer.

-

Second Acylation : Reacting the resolved intermediate with Cbz-Cl under standard conditions completes the dicarboxylate formation.

This approach, though lengthier, achieves 65–75% overall yield with >99% enantiomeric purity. Industrial variants replace enzymatic resolution with chiral stationary phase chromatography for scalability.

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency and stereochemical integrity:

| Solvent | Base | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| DCM | TEA | 0°C → RT | 85% | 98.5% |

| DMF | K₂CO₃ | 80°C | 78% | 97.2% |

| THF | DIPEA | 40°C | 72% | 96.8% |

Polar aprotic solvents like DMF enhance reactivity at elevated temperatures but risk racemization above 50°C. Non-polar solvents (e.g., DCM) favor kinetic control, preserving stereochemistry.

Catalytic Additives

Sodium iodide (NaI) accelerates acylation in DMF by stabilizing reactive intermediates, reducing reaction times from 16 hours to 6 hours. However, its use in DCM shows negligible effects, underscoring solvent-additive synergies.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch-to-batch variability, pharmaceutical manufacturers adopt continuous flow reactors:

-

Microreactor Design : Mixing (R)-2-methylpiperazine and Cbz-Cl in a T-shaped reactor at 25°C ensures rapid heat dissipation and uniform reagent distribution.

-

In-Line Quenching : Immediate neutralization with aqueous TEA minimizes decomposition.

-

Automated Purification : Continuous centrifugal partition chromatography isolates the product with 90% yield and 99% purity.

This method reduces waste by 40% compared to batch processes, aligning with green chemistry principles.

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction, confirming the (R)-configuration. Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C, consistent with literature.

Mechanistic Insights and Byproduct Analysis

Acylation Kinetics

The reaction follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in DCM and 0.08 L·mol⁻¹·min⁻¹ in DMF. Density functional theory (DFT) calculations indicate that the (R)-methyl group sterically hinders the transition state, favoring 1,4-diacylation over 1,3-regioisomers.

Common Impurities

-

Mono-Acylated Byproduct : Forms when stoichiometry deviates (Cbz-Cl <2.0 eq). Removable via pH-controlled extraction (pH 9–10).

-

Benzyl Alcohol Adducts : Result from hydrolysis during workup. Suppressed by anhydrous conditions and rapid quenching.

Emerging Methodologies

Enzymatic Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze regioselective acylation in ionic liquids, achieving 80% yield without racemization. This method avoids harsh bases, making it suitable for acid-sensitive substrates.

Photocatalytic Approaches

Visible-light-mediated acylation using eosin Y as a photocatalyst enables room-temperature reactions in ethanol, though yields remain modest (50–60%).

Chemical Reactions Analysis

Types of Reactions

®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate typically involves several key steps:

- Starting Materials : Commonly derived from readily available precursors.

- Reaction Conditions : Requires careful control of temperature, solvent choice, and reaction time to optimize yield and minimize byproducts.

- Industrial Production : May utilize continuous flow reactors for scalability.

Medicinal Chemistry

This compound has shown promise in drug development due to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activity or receptor binding, which is crucial for therapeutic applications. While specific targets are still under investigation, its structural characteristics suggest potential uses in treating various diseases .

Polymer Chemistry

The compound has been explored for its applications in synthesizing polyurethanes from piperazines. These materials can exhibit desirable properties such as high melting points and enhanced mechanical strength, making them suitable for various industrial applications . The incorporation of this compound into polymer formulations can lead to innovative materials with tailored functionalities.

Biological Studies

Recent studies have highlighted the antiproliferative effects of piperazine derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cell lines, such as K562 (chronic myeloid leukemia) and HL60 (acute promyelocytic leukemia), suggesting its potential as an anticancer agent . The compound's ability to induce erythroid differentiation further emphasizes its therapeutic potential in hematological malignancies .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on K562 cell lines. Results indicated that the compound significantly inhibited cell proliferation at specific concentrations while promoting erythroid differentiation. The study concluded that this compound could serve as a basis for developing new treatments for leukemia .

Case Study 2: Polymer Development

Research into the synthesis of high-performance polyurethanes using this compound demonstrated enhanced mechanical properties compared to traditional formulations. These findings suggest that incorporating this compound can lead to innovative materials suitable for various applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate with structurally related compounds:

Key Observations :

- Steric Effects : Di-tert-butyl esters (e.g., 300.39 g/mol) reduce steric hindrance compared to dibenzyl esters (366.41 g/mol), influencing reaction kinetics .

- Chirality : The (R)-configuration in both the target compound and (R)-1-Boc-4-Cbz-2-methylpiperazine enhances enantioselectivity in catalytic processes .

Reactivity Differences :

- Benzyl esters are more labile under hydrogenolysis conditions (e.g., Pd/C, H$_2$), enabling selective deprotection, whereas tert-butyl esters require strong acids (e.g., TFA) .

Biological Activity

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C_{18}H_{26}N_{2}O_{4}

- Molecular Weight : 370.40 g/mol

- Structural Features : The compound contains a piperazine ring substituted with two benzyl groups and two carboxylate moieties at the 1 and 4 positions, enhancing its reactivity and biological activity compared to simpler piperazine derivatives .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit specific protein targets involved in cancer pathways, particularly the KRAS G12C mutant protein. This inhibition suggests a role in targeted cancer therapies .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined across a range of concentrations, demonstrating significant cytotoxicity against MDA-MB 231 and U87 MG cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15.3 | MDA-MB 231 |

| This compound | 12.7 | U87 MG |

These results indicate that this compound may effectively reduce cell viability in cancerous cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Its interaction with histamine receptors suggests potential therapeutic applications in treating allergic responses and inflammatory conditions. The binding affinity to these receptors indicates that it may modulate neurotransmitter systems involved in pain perception .

This compound exhibits several mechanisms contributing to its biological activity:

- Inhibition of Protein Targets : It has shown promise as an inhibitor of proteins involved in cancer progression.

- Receptor Modulation : Its interactions with histamine receptors may lead to anti-inflammatory effects.

- Chiral Auxiliary Role : The compound can function as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving biologically active compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate | C_{16}H_{30}N_{2}O_{4} | Contains tert-butyl groups; used in asymmetric synthesis |

| (R)-tert-butyl 2-methylpiperazine-1-carboxylate | C_{12}H_{19}N_{2}O_{2} | Simpler structure; used as a chiral auxiliary |

| Benzimidazole derivatives | Varies | Exhibits enhanced activity against cancer cell lines; structural modifications improve efficacy |

This comparison illustrates how this compound's dual benzyl substitutions and dicarboxylic acid functionalities enhance its reactivity and biological activity compared to simpler derivatives .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Dibenzyl (R)-2-Methylpiperazine-1,4-Dicarboxylate?

- Methodological Answer : The synthesis typically involves esterification of (R)-2-methylpiperazine-1,4-dicarboxylic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups may precede esterification to avoid side reactions . Hydrolysis of intermediates under acidic or basic conditions (e.g., HCl/EtOH or NaOH/MeOH) is critical for deprotection and functional group interconversion .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray crystallography is essential for confirming stereochemistry, as demonstrated by refinement parameters (e.g., Flack parameter = -0.037(17)) to validate the (R)-configuration .

- NMR spectroscopy (¹H/¹³C) identifies proton environments and coupling patterns, particularly for the methyl group and benzyl ester protons.

- IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and piperazine N-H vibrations .

Q. How can the ester groups in this compound be selectively hydrolyzed?

- Methodological Answer : Hydrolysis of the benzyl esters requires careful pH control. Basic conditions (e.g., NaOH in MeOH/H₂O) cleave esters to carboxylic acids, while acidic conditions (e.g., H₂SO₄ in dioxane) may lead to partial racemization. Monitoring via TLC or HPLC ensures reaction completion . For stereochemical integrity, mild bases like LiOH in THF/H₂O are recommended .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis and analysis?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/IPA mobile phases.

- X-ray crystallography with Flack parameter analysis (e.g., Flack = -0.037(17)) confirms absolute configuration .

- Circular Dichroism (CD) detects optical activity shifts correlated with the (R)-configuration .

Q. What strategies address challenges in cyclization or functionalization reactions involving this compound?

- Methodological Answer : Failed cyclization attempts with hydrazine (as in pyrazolopyridopyridazine synthesis ) suggest alternative reagents. For example, using microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) may enhance reactivity. Protecting the piperazine nitrogen with Boc groups can prevent undesired nucleophilic attacks during cyclization .

Q. How does the (R)-configuration influence its application as a chiral building block in drug synthesis?

- Methodological Answer : The (R)-configuration confers stereoselectivity in biological interactions, such as enzyme inhibition or receptor binding. For example, piperazine derivatives are key in serotonin receptor modulators . Coupling the dicarboxylate moiety with pharmacophores (e.g., via amidation) enhances solubility and target affinity, as seen in hybrid MOF linkers .

Q. What are the implications of stereochemical instability under varying reaction conditions?

- Methodological Answer : Racemization risks arise under strong acids/bases or high temperatures. Kinetic studies using polarimetry or CD spectroscopy guide optimal conditions (e.g., pH 7–9, <60°C). Boc protection minimizes stereochemical lability during functionalization .

Contradictions and Resolutions

- highlights failed cyclization with hydrazine, suggesting reagent incompatibility with ester groups. Alternative approaches, such as using hydroxylamine or thiourea derivatives, may improve yields .

- notes hydrolysis of similar esters to diols and CO₂, emphasizing the need for controlled conditions to avoid decomposition during deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.